4-Bromo-1-ethyl-5-methyl-1h-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 4-position, an ethyl group at the 1-position, a methyl group at the 5-position, and a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-ethyl-5-methylimidazole, followed by formylation at the 2-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The formyl group at the 2-position can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require catalysts such as palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Condensation Reactions: These reactions often use acidic or basic catalysts and solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation Reactions: Products include 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid.
Reduction Reactions: Products include 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-methanol.
Condensation Reactions: Products include imines and hydrazones.
Scientific Research Applications
4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
- 4-Bromo-1H-imidazole
- 5-Bromo-2-methyl-4-nitro-1H-imidazole
- 4,5-Dibromo-1H-imidazole
Uniqueness
4-Bromo-1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an ethyl and a methyl group on the imidazole ring, along with the bromine and formyl groups, makes it a versatile intermediate for various synthetic applications. Its unique structure also contributes to its potential biological activities and industrial applications.
Properties
Molecular Formula |
C7H9BrN2O |
---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-1-ethyl-5-methylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C7H9BrN2O/c1-3-10-5(2)7(8)9-6(10)4-11/h4H,3H2,1-2H3 |
InChI Key |
NFRQKFUATMKBIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=C1C=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.